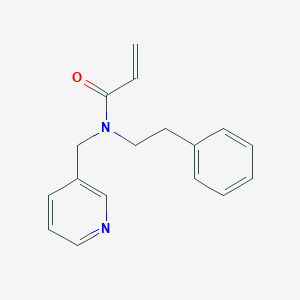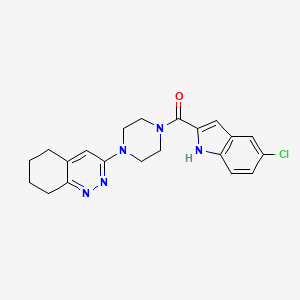
(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features both indole and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a chlorinated precursor, the indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.
Synthesis of the Piperazine Derivative: The tetrahydrocinnoline moiety can be synthesized separately and then coupled with piperazine.
Coupling Reaction: The final step involves coupling the indole and piperazine derivatives under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the piperazine ring or other reducible groups.
Substitution: Halogen substitution reactions could occur at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacological agent, given the bioactivity of indole and piperazine derivatives.
Medicine
Industry
In industry, it might be used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-chloro-1H-indol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- (5-chloro-1H-indol-2-yl)(4-(3,4-dihydroquinolin-1-yl)piperazin-1-yl)methanone
Uniqueness
The unique combination of the indole and tetrahydrocinnoline moieties, along with the specific substitution pattern, might confer unique biological properties or synthetic utility compared to similar compounds.
Eigenschaften
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-5-6-17-15(11-16)12-19(23-17)21(28)27-9-7-26(8-10-27)20-13-14-3-1-2-4-18(14)24-25-20/h5-6,11-13,23H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIRAFJYIBZWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 2-[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)
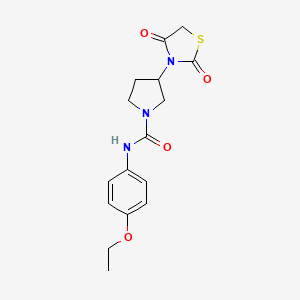
![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)
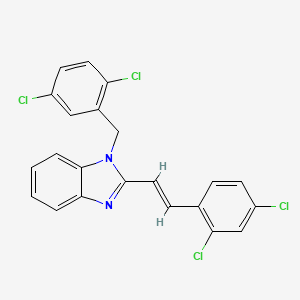
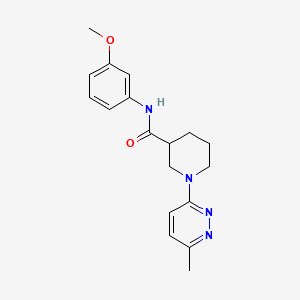
![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2946608.png)
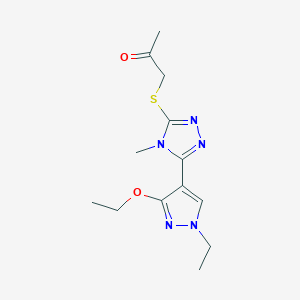
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)
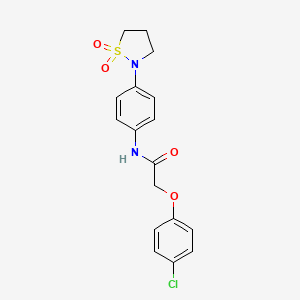
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)
